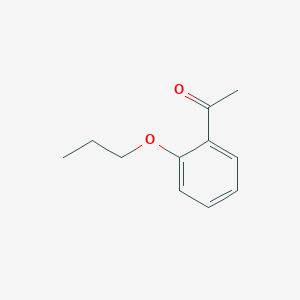
1-(2-Propoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Propoxyphenyl)ethanone, also known as propiofenone, is a chemical compound that belongs to the class of aryl ketones. It is widely used in scientific research for its diverse applications in the field of biochemistry and physiology.
Mechanism Of Action
The mechanism of action of 1-(2-Propoxyphenyl)ethanone is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and xenobiotics in the liver. It may also affect the activity of other enzymes and receptors involved in cellular signaling pathways.
Biochemical And Physiological Effects
1-(2-Propoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. It may also have neuroprotective effects and improve cognitive function. However, further research is needed to confirm these findings.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-Propoxyphenyl)ethanone in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its low solubility in water and some organic solvents can limit its use in certain experiments. It may also have side effects on the liver and other organs, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for the use of 1-(2-Propoxyphenyl)ethanone in scientific research. It may be used in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. It may also be used in the synthesis of new chiral compounds and as a ligand in metal-catalyzed reactions. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of science.
Conclusion:
In conclusion, 1-(2-Propoxyphenyl)ethanone is a versatile compound that has numerous applications in scientific research. Its synthesis method is well established, and it has been shown to have various biochemical and physiological effects. While it has some limitations, its advantages make it a valuable tool for researchers in various fields. Further research is needed to fully explore its potential and to develop new applications for this compound.
Synthesis Methods
The synthesis of 1-(2-Propoxyphenyl)ethanone involves the reaction of 2-propoxybenzaldehyde with ethylmagnesium bromide in the presence of a catalyst such as copper iodide. The reaction proceeds through a Grignard reaction to form the desired product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(2-Propoxyphenyl)ethanone has numerous applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material in the synthesis of chiral compounds and as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
1-(2-propoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8-13-11-7-5-4-6-10(11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKCYXGTJYZHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Propoxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)


![N-(4-methoxybenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447882.png)
![4-((4-chlorophenyl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2447883.png)


![Methyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2447890.png)
![4-(Trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1-amine](/img/structure/B2447891.png)
![(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2447892.png)
![Methyl 4-[[6,7-dimethoxy-2-(phenylcarbamoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2447893.png)
![(Z)-2-amino-3-[(4-decoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2447895.png)
![N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]but-2-ynamide](/img/structure/B2447896.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2447901.png)